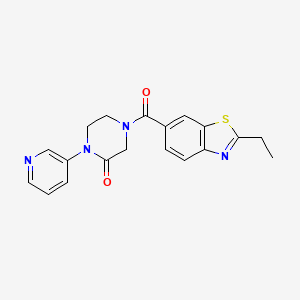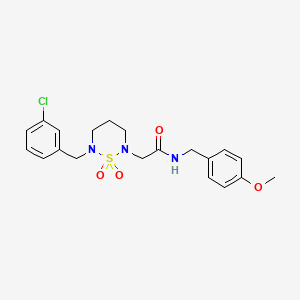
N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide” is a synthetic compound. It belongs to the family of thiophene derivatives. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Applications De Recherche Scientifique
Anticancer Activity
Novel thiophene derivatives, including those with sulfonamide moieties, have been investigated for their anticancer properties. A study by Ghorab et al. (2014) synthesized a series of thiophenes with biologically active sulfonamide, among other moieties, and evaluated their in vitro anticancer activity against the human breast cancer cell line MCF7. Several compounds exhibited higher cytotoxic activities than doxorubicin, a positive control, indicating their potential as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).
Ocular Hypotensive Activity
Thieno[2,3-b]thiophene-2-sulfonamides and their isomers have been prepared and evaluated for their topical ocular hypotensive activity, relevant in glaucoma treatment. The research led by Prugh et al. (1991) aimed to maximize both the inhibitory potency against carbonic anhydrase and water solubility, achieving compounds with promising ocular hypotensive effects (Prugh et al., 1991).
Urease Inhibition and Antibacterial Activity
Noreen et al. (2017) reported the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reaction. These compounds were evaluated for their urease inhibition and antibacterial activities. One compound exhibited significant urease inhibition activity, showcasing the impact of substitution pattern and electronic effects of functional groups on biological activity (Noreen et al., 2017).
Biodesulfurization
Kirimura et al. (2002) explored the biodesulfurization potential of Naphthothiophene and Benzothiophene by Rhodococcus sp. Strain WU-K2R, highlighting a biological approach to sulfur compound degradation. The study elucidates the selective cleavage of carbon-sulfur bonds by the bacterium, contributing to environmental biotechnology (Kirimura et al., 2002).
Electrochemical Applications
Research on polythiophene derivatives possessing electrochemically cleavable arylsulfonamide groups by Dubey et al. (1999) delves into the synthesis and electrochemical behavior of these compounds. Their study provides insights into potential applications in electrosynthesis and material science, illustrating the versatility of thiophene sulfonamide derivatives (Dubey et al., 1999).
Mécanisme D'action
Safety and Hazards
Sulfonamides, which include the compound , can cause various side effects including diseases of the digestive and respiratory tracts . Some of the non-allergic reactions include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches . When used in large doses, sulfonamide drugs may cause a strong allergic reaction .
Orientations Futures
Thiophene-based analogs continue to fascinate a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future of thiophene derivatives lies in their potential applications in treating a diverse range of disease states and their use in industrial chemistry and material science .
Propriétés
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S3/c1-14-10(4-6-15-8-10)7-11-17(12,13)9-3-2-5-16-9/h2-3,5,11H,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNRQXMPFVWOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid](/img/structure/B2655790.png)
![4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2655796.png)
![N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2655798.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2655800.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2655802.png)

![2-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2655804.png)


![N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2655808.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N,N-diethylacetamide](/img/structure/B2655809.png)
![ethyl 1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2655812.png)
